Ethyl 2-cyano-4-nitrobenzoate
Description
Ethyl 2-cyano-4-nitrobenzoate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of benzoic acid, featuring both cyano and nitro functional groups
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
ethyl 2-cyano-4-nitrobenzoate |
InChI |
InChI=1S/C10H8N2O4/c1-2-16-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2H2,1H3 |
InChI Key |
XBSCOLXCSSDXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by a cyanation reaction to add the cyano group. The nitration typically requires concentrated nitric acid and sulfuric acid as catalysts, while the cyanation can be achieved using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This approach allows for better control over reaction conditions and can lead to higher purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium cyanide or other nucleophiles.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: Ethyl 2-amino-4-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-cyano-4-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-cyano-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The cyano group can act as an electrophile in substitution reactions, attracting nucleophiles to form new bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.
Ethyl 2-cyano-4-aminobenzoate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Ethyl 2-cyano-4-nitrobenzoate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.
Biological Activity
Ethyl 2-cyano-4-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
This compound features a cyano group and a nitro group attached to a benzoate structure, which contributes to its reactivity and biological activity. The general formula can be represented as follows:
The presence of the nitro group (–NO₂) is known to facilitate redox reactions, while the cyano group (–CN) can engage in hydrogen bonding and coordinate with metal ions, enhancing the compound's interaction with biological targets.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various pathogens. The nitro group can be reduced to form reactive intermediates that damage bacterial cell walls or interfere with metabolic processes .
- Anticancer Properties : Research indicates that nitrobenzoate derivatives can suppress tumor cell proliferation and induce apoptosis. This compound may inhibit tubulin polymerization, a critical process in cancer cell division, thereby exerting anticancer effects .
- Antiangiogenic Effects : Recent studies have highlighted the potential of nitrobenzoate compounds in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. This compound may disrupt vascular endothelial growth factor (VEGF) signaling pathways, impairing endothelial cell migration and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Antiangiogenic | Impaired endothelial cell function |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating strong antibacterial properties.
- Cancer Research : In vitro studies on human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
- Angiogenesis Inhibition : Using zebrafish models, researchers found that this compound treatment resulted in reduced intersegmental vessel (ISV) formation, indicating its effectiveness as an antiangiogenic agent. This effect was linked to the disruption of VEGF signaling pathways .
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl 2-cyano-4-nitrobenzoate with high yield and purity?
To synthesize this compound, a multi-step approach is typically employed, starting with nitration and esterification reactions. Key considerations include:
- Nitration Conditions : Controlled nitration at the 4-position of the benzoate ring using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
- Cyano Group Introduction : Nucleophilic substitution or cyanation reactions, such as using KCN/CuCN under reflux in aprotic solvents (e.g., DMF).
- Esterification : Ethyl ester formation via acid-catalyzed (H₂SO₄) reflux of the carboxylic acid intermediate with ethanol.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), nitro group (meta/para coupling patterns), and cyano group (adjacent proton deshielding).
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1530 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), and ~1720 cm⁻¹ (ester C=O).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of –NO₂ or –COOEt groups).
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity and quantify impurities .
Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural determination of this compound?
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperature (100 K) to minimize thermal motion artifacts.
- Twinning Analysis : Employ the SHELXL software (HKLF 5 format) to refine twin laws and partition overlapping reflections .
- Disorder Modeling : For nitro or ethyl group disorder, apply split-atom refinement with restrained bond lengths and angles.
- Validation Tools : Use PLATON or Olex2 to check for missed symmetry, solvent masking, and hydrogen-bonding networks .
Advanced: What strategies address discrepancies between computational reactivity predictions and experimental results for this compound?
- DFT Benchmarking : Compare calculated (e.g., B3LYP/6-311+G(d,p)) vs. experimental vibrational spectra or reaction activation energies. Adjust solvent models (PCM or SMD) to match experimental conditions.
- Kinetic Studies : Perform Eyring analysis (variable-temperature NMR) to validate computed transition states.
- Electrostatic Potential Maps : Analyze nitro/cyano group electron-withdrawing effects to rationalize regioselectivity in substitution reactions .
Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid :
- Skin Contact : Wash with soap/water for 15 minutes.
- Eye Exposure : Rinse with saline for 20 minutes; seek medical attention.
- Ingestion : Do not induce vomiting; administer activated charcoal if advised .
Advanced: How can hydrogen-bonding networks in this compound crystals be systematically analyzed for supramolecular applications?
- Graph-Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for nitro-cyano interactions).
- Topology Tools : Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O, N–H···O).
- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond stability to identify phase transitions or desolvation events .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Flash Chromatography : Optimize gradient elution (hexane → ethyl acetate) on silica gel. Monitor by TLC (UV visualization at 254 nm).
- Centrifugation : Remove insoluble byproducts (e.g., unreacted nitro precursors) .
Advanced: How can researchers validate the absence of polymorphic forms in this compound batches?
- PXRD Analysis : Compare experimental patterns with simulated SC-XRD data (Mercury software).
- Raman Spectroscopy : Detect subtle lattice vibrations indicative of polymorphic transitions.
- Hot-Stage Microscopy : Monitor crystal morphology changes during heating/cooling cycles .
Basic: What solvent systems are optimal for solubility studies of this compound?
- Polar Aprotic Solvents : DMSO or DMF for high solubility (>100 mg/mL).
- Low-Polarity Solvents : Ethyl acetate or dichloromethane for recrystallization.
- Aqueous Buffers : Assess stability in PBS (pH 7.4) for biological applications .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
